N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide
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Overview
Description
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide is a complex organic compound that features a thiophene ring, a cyclopropane carboxamide group, and a hydroxyphenylmethyl substituent. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Scientific Research Applications
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
Target of Action
The primary targets of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide are currently unknown. Thiophene derivatives, which this compound is a part of, have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects .
Result of Action
Thiophene derivatives have been shown to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
The synthesis of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide involves several steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Comparison with Similar Compounds
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(11-4-2-1-3-5-11)14-9-8-13(20-14)10-17-16(19)12-6-7-12/h1-5,8-9,12,15,18H,6-7,10H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWGWJWDVDQFHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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